2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide

Description

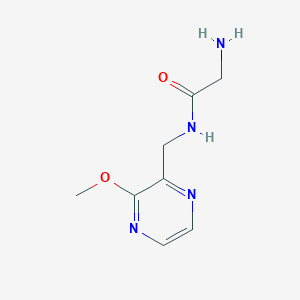

2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide is a 6-membered heterocyclic compound featuring a pyrazine core substituted with a methoxy group at the 3-position and an acetamide side chain appended via a methylene bridge to the pyrazine nitrogen . Its structural uniqueness lies in the combination of a nitrogen-rich heterocycle and functionalized acetamide, making it a candidate for pharmacological and materials science applications.

Properties

IUPAC Name |

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c1-14-8-6(10-2-3-11-8)5-12-7(13)4-9/h2-3H,4-5,9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJODPYCBVQCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide typically involves the reaction of 3-methoxy-2-pyrazinecarboxaldehyde with an appropriate amine, followed by acylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazine ring substituted with a methoxy group and an acetamide moiety. The synthesis of 2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide typically involves multi-step reactions that can include the formation of the pyrazine core followed by the introduction of the amino and acetamide functionalities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on viral proteases, such as those from flaviviruses (e.g., Zika virus) . These proteases are critical for viral replication, making them promising targets for drug development.

Anticancer Activity

Compounds containing pyrazine moieties have been investigated for their anticancer properties. In particular, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazine structure can enhance activity against specific cancer types, suggesting that this compound could be a lead in developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazine ring and the acetamide group can significantly influence biological activity. For example, modifications that enhance lipophilicity or alter electronic properties may improve binding affinity to biological targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2021) | Antiviral Activity | Identified as a potent inhibitor of Zika virus protease with IC50 values < 130 nM. |

| Study B (2023) | Anticancer Activity | Showed significant cytotoxicity against HepG2 and PC12 cell lines, indicating potential as an anticancer agent. |

| Study C (2021) | SAR Analysis | Highlighted key modifications that enhance activity against viral targets; specific substitutions led to improved IC50 values. |

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Amino-N-Substituted Acetamides

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility :

- Stability :

- Electron-withdrawing groups (e.g., nitro, sulfinyl) enhance stability under acidic conditions, whereas electron-donating methoxy groups may reduce oxidative stability .

Biological Activity

2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide is a compound of significant interest due to its potential biological activities. Its structural features, including an amino group and a methoxy-substituted pyrazine moiety, suggest possible interactions with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C₉H₁₄N₄O₂

- Molecular Weight : 198.24 g/mol

- Functional Groups : Amino group, methoxy group, and acetamide functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy and amino groups may enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways involved in disease processes .

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. For instance, it has been evaluated against several cancer cell lines, showing promising cytotoxic effects. The following table summarizes some key findings:

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives that included this compound. These derivatives were tested for their ability to inhibit tumor growth in vitro using the MTT assay. The results indicated that compounds with similar structural features could effectively inhibit the proliferation of cancer cells while exhibiting low toxicity towards normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances receptor binding.

- Amino Group : Contributes to increased solubility and bioavailability.

Preliminary SAR studies suggest that modifications at the pyrazine ring can significantly affect the compound's potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide and its structural analogs?

- Methodological Answer : A typical synthesis involves substitution and condensation reactions. For example, analogous acetamide derivatives are synthesized via sequential steps:

- Substitution : Reacting nitrobenzene derivatives with alcohols (e.g., pyridinemethanol) under alkaline conditions to form intermediates.

- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines.

- Condensation : Employing condensing agents (e.g., DCC or EDC) to react amines with cyanoacetic acid or similar carbonyl sources .

- Key Considerations : Optimize pH and temperature to prevent side reactions. Use TLC or HPLC to monitor intermediate purity.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Validate using:

- Elemental Analysis : Confirm stoichiometry (C, H, N content).

- Spectroscopy :

- IR : Identify characteristic peaks (e.g., amide C=O stretch at ~1650 cm⁻¹).

- NMR : Analyze proton environments (e.g., pyrazine ring protons at δ 8.5–9.0 ppm).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use software (e.g., Gaussian) to model HOMO/LUMO energies, charge distribution, and potential reactive sites. For example, pyrazine rings often show electron-deficient regions, making them susceptible to nucleophilic attack.

- Molecular Docking : Predict binding affinities to biological targets (e.g., DNA or enzymes) by simulating interactions with active sites .

- Validation : Compare computational results with experimental data (e.g., UV-Vis spectra or X-ray crystallography).

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

- Methodological Answer :

- Standardized Assays : Replicate studies using CLSI/MICE guidelines for MIC testing against reference strains (e.g., E. coli ATCC 25922).

- Control Variables : Maintain consistent culture conditions (pH, temperature) and solvent controls (DMSO concentrations ≤1%).

- Mechanistic Studies : Combine bioassays with fluorescence quenching or gel electrophoresis to confirm DNA intercalation or enzyme inhibition .

Q. What challenges arise in optimizing reaction yields for complex acetamide derivatives, and how are they addressed?

- Methodological Answer :

- Challenges : Low yields due to steric hindrance (e.g., bulky pyrazine groups) or competing side reactions.

- Solutions :

- Catalysis : Use Pd/C or enzymes for selective reductions.

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity (e.g., 30 minutes at 100°C vs. 24 hours conventional) .

- Scale-Up : Transition batch processes to continuous flow reactors for improved heat/mass transfer .

Q. How are spectroscopic techniques combined to resolve ambiguities in structural elucidation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.